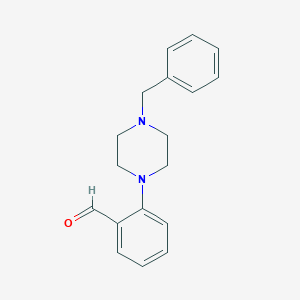

2-(4-Benzylpiperazin-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEPGTDKVXMYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383971 | |

| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112253-26-6 | |

| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-benzylpiperazin-1-yl)benzaldehyde, a valuable intermediate in pharmaceutical research. This document details two primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. It includes detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in the successful laboratory preparation of this compound.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through two principal routes:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most direct and commonly employed method, involving the reaction of an activated aryl halide, typically 2-fluorobenzaldehyde, with N-benzylpiperazine. The electron-withdrawing aldehyde group activates the aromatic ring, facilitating nucleophilic attack by the secondary amine of the piperazine derivative.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers an alternative route, particularly when using less reactive aryl halides such as 2-chlorobenzaldehyde or 2-bromobenzaldehyde. This method is known for its broad substrate scope and functional group tolerance.

Data Presentation

The following tables summarize the key reactants, reagents, and expected outcomes for the synthesis of this compound.

Table 1: Reactants and Reagents

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Fluorobenzaldehyde |  | C₇H₅FO | 124.11 | Starting Material (SNAr) |

| N-Benzylpiperazine |  | C₁₁H₁₆N₂ | 176.26 | Starting Material |

| 2-Chlorobenzaldehyde |  | C₇H₅ClO | 140.57 | Starting Material (Buchwald-Hartwig) |

| Potassium Carbonate | K₂CO₃ | K₂CO₃ | 138.21 | Base (SNAr) |

| Sodium tert-butoxide | NaOtBu | C₄H₉NaO | 96.10 | Base (Buchwald-Hartwig) |

| Palladium(II) Acetate | Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | Catalyst Precursor (Buchwald-Hartwig) |

| Xantphos |  | C₃₉H₃₂OP₂ | 578.62 | Ligand (Buchwald-Hartwig) |

| Dimethylformamide (DMF) | HCON(CH₃)₂ | C₃H₇NO | 73.09 | Solvent (SNAr) |

| Toluene | C₇H₈ | C₇H₈ | 92.14 | Solvent (Buchwald-Hartwig) |

Table 2: Product Characterization and Expected Yield

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (SNAr) | Appearance |

| This compound |  | C₁₈H₂₀N₂O | 280.37 | 75-85% | Pale yellow solid or oil |

Table 3: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) |

| ¹H NMR (400 MHz, CDCl₃) | ~10.2 (s, 1H, CHO), 7.8-7.2 (m, 9H, Ar-H), 3.6 (s, 2H, Ar-CH₂-N), 3.1 (t, 4H, piperazine-H), 2.6 (t, 4H, piperazine-H) |

| ¹³C NMR (100 MHz, CDCl₃) | ~192 (C=O), 160 (C-N), 138-127 (Ar-C), 63 (Ar-CH₂-N), 53 (piperazine-C), 49 (piperazine-C) |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 281.16 |

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the reaction of 2-fluorobenzaldehyde with N-benzylpiperazine.

Materials and Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

2-Fluorobenzaldehyde

-

N-Benzylpiperazine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add N-benzylpiperazine (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-fluorobenzaldehyde (1.1 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides an alternative synthesis route using a palladium catalyst.

Materials and Equipment:

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer with heating plate

-

Inert gas (Argon or Nitrogen) manifold

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

2-Chlorobenzaldehyde or 2-Bromobenzaldehyde

-

N-Benzylpiperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Add anhydrous toluene to the Schlenk tube.

-

Add N-benzylpiperazine (1.2 equiv.) followed by 2-chlorobenzaldehyde or 2-bromobenzaldehyde (1.0 equiv.).

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualizations

Caption: Nucleophilic Aromatic Substitution (SNAr) Synthesis Workflow.

Caption: Buchwald-Hartwig Amination Synthesis Workflow.

Caption: Simplified Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety substituted at the ortho position with a 4-benzylpiperazine group. This molecule combines the structural features of benzaldehyde, a versatile precursor in organic synthesis, and benzylpiperazine, a pharmacophore known for its diverse biological activities, including stimulant and euphoriant properties.[1] The unique arrangement of these functional groups suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and potential biological activities of this compound, based on available data and analysis of analogous structures.

Chemical and Physical Properties

Currently, detailed experimental data on the physical properties of this compound is limited in publicly accessible literature. The following table summarizes the available and predicted information.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 280.37 g/mol | --INVALID-LINK-- |

| CAS Number | 865203-79-8 | --INVALID-LINK-- |

| Appearance | Not reported (likely a solid) | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. | Inferred from benzaldehyde and benzylpiperazine properties. |

Note: The dihydrochloride salt of this compound is also commercially available (CAS: 1170029-77-2), which is expected to have higher water solubility.

Spectral Data

-

¹H NMR: Expected signals would include aromatic protons from both the benzaldehyde and benzyl groups, a singlet for the aldehyde proton (likely downfield, ~9-10 ppm), and signals for the piperazine and benzyl methylene protons.

-

¹³C NMR: Key signals would be the carbonyl carbon of the aldehyde (around 190 ppm), and multiple aromatic carbons.

-

IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C-N stretching vibrations.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 280.37.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of 2-fluorobenzaldehyde with 1-benzylpiperazine in the presence of a base. This method is commonly used for the synthesis of ortho-substituted benzaldehydes.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Fluorobenzaldehyde

-

1-Benzylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMF, add 1-benzylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups: the aldehyde and the tertiary amines of the piperazine ring.

-

Aldehyde Group: The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel).

-

Piperazine Ring: The nitrogen atoms of the piperazine ring are basic and can be protonated to form salts. The tertiary amine is also nucleophilic.

Potential Biological and Pharmacological Activities

While no specific biological studies on this compound have been found, the benzylpiperazine moiety is a well-known pharmacophore with a range of biological activities. Benzylpiperazine (BZP) itself is a recreational drug with stimulant and euphoric effects, acting as a serotonin-dopamine releasing agent.[1]

Derivatives of benzylpiperazine have been investigated for a variety of therapeutic applications, including as ligands for sigma receptors, which are implicated in pain, neurological disorders, and cancer.[2] The presence of the benzaldehyde group offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

Hypothesized Signaling Pathway Involvement

Given the known pharmacology of benzylpiperazine derivatives, it is plausible that this compound or its derivatives could interact with monoamine transporters or sigma receptors. The diagram below illustrates a hypothetical signaling pathway that could be modulated by such a compound.

Caption: Hypothetical modulation of monoamine transporters by a benzylpiperazine derivative.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound and its derivatives for further study.

Caption: General workflow for synthesis, purification, and analysis.

Conclusion

This compound is a compound of interest at the intersection of synthetic chemistry and pharmacology. While detailed experimental data for this specific molecule is currently scarce, its structural components suggest a rich potential for derivatization and biological activity. Further research is warranted to fully characterize its physical and chemical properties, optimize its synthesis, and explore its pharmacological profile. This technical guide serves as a foundational resource for researchers interested in pursuing studies on this and related compounds.

References

An In-depth Technical Guide to the Molecular Structure of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety substituted at the ortho position with a 4-benzylpiperazin-1-yl group. This molecule belongs to the broader class of benzylpiperazine derivatives, a group of compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and available (though limited) synthesis and characterization data for this compound. Due to the scarcity of direct experimental data, information from closely related analogs is also discussed to provide a comparative context.

Molecular Structure and Identification

The molecular structure of this compound consists of three key components: a benzaldehyde ring, a piperazine ring, and a benzyl group. The piperazine ring acts as a linker between the benzaldehyde and benzyl moieties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₈H₂₀N₂O |

| Molecular Weight | 280.37 g/mol |

| CAS Number | 1170029-77-2 (dihydrochloride) |

| SMILES | O=Cc1ccccc1N1CCN(Cc2ccccc2)CC1 |

| InChI | InChI=1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |

| InChIKey | CQERFSNPPGXDTA-UHFFFAOYSA-N |

Note: Data for the free base form unless otherwise specified.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. The presence of aromatic rings suggests a degree of lipophilicity, while the nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and impart basicity to the molecule. The aldehyde group is a polar functional group capable of participating in various chemical reactions.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| logP | 3.6 |

| Topological Polar Surface Area (TPSA) | 23.55 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 4 |

Predictions are based on computational models and may not reflect experimental values.

Synthesis and Characterization

General Synthetic Approach (Hypothetical)

A plausible synthetic route would involve a nucleophilic aromatic substitution reaction.

Caption: Hypothetical synthesis of this compound.

In this proposed scheme, 2-fluorobenzaldehyde would be reacted with 1-benzylpiperazine in the presence of a base, such as potassium carbonate, in a high-boiling polar aprotic solvent like dimethylformamide (DMF). The reaction would likely require heating to facilitate the displacement of the fluoride ion by the secondary amine of the piperazine.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data (NMR, IR, MS) for this compound is not currently available in public databases. However, the expected spectral characteristics can be inferred from the known spectra of its constituent functional groups and related molecules.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet)- Aromatic protons (C₆H₅ and C₆H₄): ~7.0-7.8 ppm (multiplets)- Benzyl protons (CH₂-Ph): ~3.5 ppm (singlet)- Piperazine protons (CH₂-N-CH₂): ~2.5-3.2 ppm (multiplets) |

| ¹³C NMR | - Carbonyl carbon (C=O): ~190-195 ppm- Aromatic carbons: ~115-160 ppm- Benzyl carbon (CH₂): ~63 ppm- Piperazine carbons (CH₂): ~45-55 ppm |

| FTIR (cm⁻¹) | - C=O stretch (aldehyde): ~1700 (strong)- C-H stretch (aldehyde): ~2820 and ~2720 (weak)- Aromatic C=C stretch: ~1600-1450- C-N stretch: ~1200-1000 |

| Mass Spec. | - Molecular Ion (M⁺): m/z 280.1576 |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the broader class of benzylpiperazine (BZP) derivatives is known to possess significant psychoactive properties. BZP and its analogs act as central nervous system stimulants, primarily through their interaction with dopaminergic and serotonergic systems.

The proposed mechanism of action for many BZP derivatives involves the release of dopamine and serotonin, and the inhibition of their reuptake. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant and euphoric effects.

An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Benzylpiperazin-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and outlines potential synthetic approaches and biological activities based on current scientific literature.

Core Identification

Chemical Name: this compound

While there has been some ambiguity in public databases, this guide clarifies the identification of this compound. The CAS number 865203-79-8 has been frequently misattributed to this compound; however, it is more accurately associated with 2-(4-Ethylpiperazin-1-yl)benzaldehyde. The most reliable CAS number identified for the dihydrochloride salt of this compound is 1170029-77-2 .[1][2][3] For the free base, a definitive, universally recognized CAS number remains to be firmly established across all chemical suppliers.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₀N₂O |

| Molecular Weight | 280.37 g/mol |

| CAS Number (Dihydrochloride Salt) | 1170029-77-2[1][2][3] |

| Molecular Formula (Dihydrochloride Salt) | C₁₈H₂₂Cl₂N₂O |

| Molecular Weight (Dihydrochloride Salt) | 353.29 g/mol [1] |

Physicochemical Properties

Detailed experimental data for the free base form of this compound is not extensively available in the public domain. However, based on its chemical structure and data for the dihydrochloride salt, the following properties can be predicted.

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Topological Polar Surface Area (TPSA) | 23.55 Ų[1] |

| logP (Predicted) | 3.6649[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 4[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A common method for the synthesis of similar arylpiperazine derivatives involves the reaction of a piperazine derivative with a suitably activated aromatic ring. In this case, the synthesis could be achieved by the reaction of 1-benzylpiperazine with 2-fluorobenzaldehyde or 2-chlorobenzaldehyde under basic conditions.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: To a solution of 1-benzylpiperazine (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-fluorobenzaldehyde (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the benzylpiperazine moiety is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of benzylpiperazine have been investigated for their effects on the central nervous system, often interacting with dopaminergic and serotonergic pathways.

Logical Relationship: Potential Biological Interactions

Caption: Potential biological interaction cascade for this compound.

It is plausible that this compound could be investigated for its potential as an antipsychotic, antidepressant, or anxiolytic agent. Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to elucidate its specific pharmacological profile and mechanism of action.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. This guide has clarified its chemical identity, including the likely correct CAS number for its dihydrochloride salt (1170029-77-2). While specific experimental data remains scarce, a plausible synthetic route has been proposed. Future research should focus on the synthesis and subsequent biological evaluation of this compound to determine its pharmacological properties and potential therapeutic applications.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 2-(4-Benzylpiperazin-1-yl)benzaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates predicted data and information from analogous compounds to offer a thorough profile for research and development purposes.

Chemical Identity and Structure

This compound is a synthetic organic compound featuring a benzaldehyde moiety substituted at the ortho position with a 4-benzylpiperazin-1-yl group. Its chemical structure combines the reactive aldehyde functional group with the versatile piperazine scaffold, making it a compound of interest in medicinal chemistry and materials science.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 865203-79-8[1] |

| Molecular Formula | C₁₈H₂₀N₂O[1] |

| Molecular Weight | 280.37 g/mol |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O[1] |

| InChI Key | BDEPGTDKVXMYQP-UHFFFAOYSA-N |

Physical Properties

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Appearance | Expected to be a solid or oil | Based on analogs |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is predicted. | Based on analogs |

| logP (predicted) | 3.66 | [2] |

Chemical and Spectroscopic Characteristics

The chemical reactivity of this compound is primarily dictated by the aldehyde group, which can undergo nucleophilic addition, condensation, and oxidation reactions. The tertiary amines in the piperazine ring provide basic character and potential coordination sites.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Characteristics |

| ¹H NMR | Aldehyde proton (CHO): ~9.8-10.2 ppm (singlet).Aromatic protons (Benzaldehyde ring): ~7.0-7.9 ppm (multiplets).Aromatic protons (Benzyl group): ~7.2-7.4 ppm (multiplet).Benzyl methylene protons (Ar-CH₂-N): ~3.5-3.7 ppm (singlet).Piperazine protons: ~2.5-3.2 ppm (multiplets). |

| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppm.Aromatic carbons: ~115-160 ppm.Benzyl methylene carbon (Ar-CH₂-N): ~62-65 ppm.Piperazine carbons: ~45-55 ppm. |

| IR Spectroscopy | C=O stretch (aldehyde): ~1680-1700 cm⁻¹ (strong).C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹ (weak to medium).Aromatic C=C stretch: ~1450-1600 cm⁻¹.C-N stretch: ~1100-1300 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 280.1576.Major Fragments: Loss of the benzyl group (m/z = 91), fragmentation of the piperazine ring, and loss of CO from the aldehyde. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde and 1-benzylpiperazine.

Reaction Scheme:

2-Fluorobenzaldehyde + 1-Benzylpiperazine → this compound + HF

Detailed Methodology:

-

Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-benzylpiperazine (1.1 equivalents) and a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the involvement of this compound in any signaling pathways or its detailed biological activity. However, the piperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including antipsychotics, antidepressants, and antihistamines. The benzylpiperazine moiety, in particular, has been explored for its interaction with various receptors. Therefore, it is plausible that this compound could exhibit activity in the central nervous system or other biological systems. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a compound with significant potential for applications in drug discovery and organic synthesis. While direct experimental data on its physical and chemical properties are sparse, this guide provides a foundational understanding based on its structure and data from related molecules. The outlined synthetic protocol offers a practical approach for its preparation, enabling further investigation into its biological activities and potential therapeutic applications. Future research should focus on obtaining comprehensive experimental characterization and exploring its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the primary synthetic routes for producing 2-(4-Benzylpiperazin-1-yl)benzaldehyde, a key intermediate in various chemical syntheses. The focus is on the necessary starting materials, reaction mechanisms, and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through two effective and widely adopted methodologies in organic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . The choice of strategy often depends on the availability and cost of the starting materials, as well as the desired scale and purity of the final product.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is a direct and often high-yielding approach that relies on the reaction between an electron-deficient aryl ring and a nucleophile. For this specific synthesis, the starting materials are 1-benzylpiperazine, which acts as the nucleophile, and a 2-substituted benzaldehyde containing a good leaving group, typically a halogen like fluorine.

The reaction proceeds by the addition of the amine to the aromatic ring, followed by the elimination of the leaving group. The presence of an electron-withdrawing group (the aldehyde) ortho to the leaving group activates the ring towards nucleophilic attack.

Starting Materials:

-

2-Fluorobenzaldehyde

-

1-Benzylpiperazine

-

A base (e.g., Potassium Carbonate, K₂CO₃)

-

A polar aprotic solvent (e.g., Dimethylformamide, DMF)

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] This method is highly versatile and offers excellent functional group tolerance, making it suitable for complex molecules.[2] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]

Starting Materials:

-

2-Chlorobenzaldehyde or 2-Bromobenzaldehyde

-

1-Benzylpiperazine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Data Presentation: Comparison of Synthetic Routes

The following table summarizes typical quantitative data for the synthesis of piperazine-substituted benzaldehydes via the described routes. The data for the SNAr reaction is based on a closely related synthesis of 2-fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde.[5]

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Aryl Halide | 2-Fluorobenzaldehyde | 2-Chlorobenzaldehyde, 2-Bromobenzaldehyde |

| Amine | 1-Benzylpiperazine | 1-Benzylpiperazine |

| Catalyst/Ligand | Not required | Pd₂(dba)₃ / Xantphos (or similar) |

| Base | Potassium Carbonate (K₂CO₃) | Sodium tert-butoxide (NaOt-Bu) |

| Solvent | DMF | Toluene or Dioxane |

| Temperature | 80 - 130 °C[5][6] | 80 - 110 °C[3] |

| Reaction Time | 4 - 24 hours[5][7] | 12 - 24 hours |

| Reported Yield | 77 - 85%[5][7] | Typically 70 - 95% |

Experimental Protocols

Below are detailed methodologies for the key synthetic routes.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the synthesis of similar piperazine-substituted benzaldehydes.[5][7]

Workflow Diagram:

Methodology:

-

Reaction Setup: In a round-bottom flask purged with nitrogen, combine 2-fluorobenzaldehyde (1.0 eq), 1-benzylpiperazine (1.2 eq), and potassium carbonate (1.2 eq) in dry N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to 80 °C and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Work-up: After cooling the reaction to room temperature, quench the mixture by adding water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to yield the final product, this compound.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a representative procedure for the palladium-catalyzed synthesis.[3]

Workflow Diagram:

Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), sodium tert-butoxide (1.4 eq), and 2-bromobenzaldehyde (1.0 eq).

-

Addition of Reagents: Add anhydrous toluene (or dioxane) to the flask, followed by the addition of 1-benzylpiperazine (1.2 eq) via syringe.

-

Heating: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filtration and Concentration: Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure this compound.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. 4-(4-ACETYLPIPERAZIN-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Benzylpiperazine Derivatives in Research

For Immediate Release

This whitepaper provides a comprehensive technical overview of the burgeoning research applications of benzylpiperazine derivatives. Targeted at researchers, scientists, and drug development professionals, this document delves into the core scientific data, experimental methodologies, and underlying signaling pathways that position these compounds as promising candidates in oncology, neurodegenerative disease, and pain management.

Benzylpiperazine (BZP) and its derivatives represent a versatile chemical scaffold with a wide range of pharmacological activities. Initially explored for their stimulant properties, recent research has unveiled their significant potential in diverse therapeutic areas. This guide summarizes key findings, presents comparative data, and provides detailed protocols for the evaluation of benzylpiperazine derivatives in a laboratory setting.

Anticancer Applications: Inducing Apoptosis and Inhibiting Cell Proliferation

Benzylpiperazine derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis, the programmed cell death essential for tissue homeostasis and a key target in cancer therapy.

One notable area of investigation is their role as inhibitors of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Mcl-1. Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis. By binding to and inhibiting these proteins, benzylpiperazine derivatives can restore the natural apoptotic process.

A study on alepterolic acid derivatives incorporating a benzylpiperazine moiety demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. The lead compound, (3,4-dichlorobenzyl)piperazinyl alepterolic acid, induced apoptosis through the intrinsic pathway, evidenced by the increased cleavage of caspase-9 and caspase-3, and an elevated Bax/Bcl-2 ratio.

Quantitative Data: Anticancer Activity

| Compound | Target Cell Line | IC50 (µM) | Reference |

| (3,4-dichlorobenzyl)piperazinyl alepterolic acid (6p) | MCF-7 | 8.31 ± 0.67 | |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-Small Cell Lung Cancer) | 1.35 | |

| Quinoxalinyl–piperazine compound 30 | Various (Breast, Skin, Pancreas, Cervix) | Not specified |

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzylpiperazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the benzylpiperazine derivative in complete culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The Genesis of Aroma and Reactivity: A Technical Guide to the Discovery and History of Substituted Benzaldehyde Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes, a cornerstone of organic chemistry, are aromatic aldehydes bearing additional functional groups on the benzene ring. Their discovery and the development of their synthesis have been pivotal to the advancement of synthetic chemistry, providing essential building blocks for a vast array of dyes, fragrances, pharmaceuticals, and agrochemicals. The reactivity of the aldehyde group, coupled with the electronic effects of the ring substituents, imparts a rich and varied chemical profile to these molecules, making them indispensable tools in the chemist's arsenal. This technical guide provides an in-depth exploration of the seminal discoveries, historical development of key synthetic methodologies, and the evolution of our understanding of these versatile compounds. We will delve into the foundational reactions that first made these compounds accessible, present comparative quantitative data, and detail historical experimental protocols to offer a comprehensive resource for professionals in chemical research and drug development.

Early Discoveries and the Dawn of Aromatic Chemistry

The story of substituted benzaldehydes begins with the parent compound, benzaldehyde itself. First isolated from bitter almonds in 1803 by the French pharmacist Martrès, its synthesis was later achieved by the German chemists Justus von Liebig and Friedrich Wöhler in 1832.[1][2] This early work on an aromatic aldehyde laid the groundwork for future investigations into its substituted derivatives. The latter half of the 19th century saw a burgeoning interest in aromatic chemistry, driven by the burgeoning dye industry and the quest for new therapeutic agents. It was in this context that the first substituted benzaldehydes were synthesized and characterized.

A significant milestone was the development of the Baeyer–Drewsen indigo synthesis in 1882 by Adolf von Baeyer and Viggo Drewsen.[3][4] This reaction, which uses 2-nitrobenzaldehyde and acetone to produce indigo, highlighted the industrial importance of substituted benzaldehydes from an early stage.[3] The demand for a reliable source of 2-nitrobenzaldehyde for indigo production spurred research into nitration reactions of aromatic compounds.

Simultaneously, the exploration of natural products led to the isolation and characterization of key substituted benzaldehydes. Vanillin , the primary flavor component of vanilla, was first isolated in 1858 by Nicolas-Theodore Gobley.[5] Its structure was elucidated and its first synthesis from coniferin was achieved in 1874 by Ferdinand Tiemann and Wilhelm Haarmann.[5][6] This marked a pivotal moment in the history of synthetic flavor chemistry. Another important flavor compound, p-Anisaldehyde , was discovered in 1895 by Auguste Cahours through the oxidation of anise oil.[7]

Key Historical Synthetic Methodologies

The late 19th and early 20th centuries witnessed the discovery of several named reactions that became the workhorses for the synthesis of various substituted benzaldehydes, particularly phenolic aldehydes. These methods, while foundational, often suffered from harsh conditions and low to moderate yields.

The Reimer-Tiemann Reaction (1876)

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction was the first general method for the ortho-formylation of phenols, providing a direct route to hydroxybenzaldehydes.[1][8][9][10][11] The reaction typically involves treating a phenol with chloroform in the presence of a strong base.[8][9]

Experimental Protocol (Historical Example: Synthesis of Salicylaldehyde)

A solution of phenol in aqueous sodium hydroxide is heated. Chloroform is then added dropwise with vigorous stirring, maintaining the temperature. The reaction is exothermic and requires careful control.[12] After the reaction is complete, the mixture is cooled and acidified. The resulting salicylaldehyde is then isolated, often by steam distillation, which separates the more volatile ortho-isomer from the para-isomer.[12] Historically, yields were often low, with the formation of by-products.[13]

Reaction Pathway: Reimer-Tiemann Reaction

Caption: Mechanism of the Reimer-Tiemann reaction for salicylaldehyde synthesis.

The Gattermann Reaction (1898-1907)

Developed by Ludwig Gattermann, this reaction initially used a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) to formylate electron-rich aromatic compounds like phenols and their ethers.[3][14][15][16] A later modification by Gattermann and Koch (the Gattermann-Koch reaction ) used carbon monoxide and HCl, but this was not applicable to phenols.[16] The use of highly toxic HCN limited its widespread use until a safer modification using zinc cyanide (Zn(CN)₂) was developed.

Experimental Protocol (Historical Example: Gattermann formylation of a phenol ether)

Anhydrous hydrogen chloride gas is passed through a mixture of the phenol ether and hydrogen cyanide in an anhydrous solvent (e.g., ether), often in the presence of a Lewis acid catalyst like aluminum chloride. The reaction mixture is stirred for several hours, typically at a low temperature. The intermediate aldimine salt that forms is then hydrolyzed with water to yield the corresponding aldehyde.

Reaction Pathway: Gattermann Reaction

Caption: Generalized mechanism of the Gattermann formylation reaction.

The Vilsmeier-Haack Reaction (1927)

Discovered by Anton Vilsmeier and Albrecht Haack, this reaction uses a phosphoryl chloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[1][6][16] The reactive electrophile, known as the Vilsmeier reagent, is a chloroiminium ion.[1] This method is generally milder than the Gattermann reaction and avoids the use of HCN.

Experimental Protocol (Historical Example: Formylation of N,N-Dimethylaniline)

Phosphoryl chloride is added slowly to an ice-cold solution of N,N-dimethylaniline in N,N-dimethylformamide. The mixture is then heated, often on a steam bath, for several hours. After cooling, the reaction mixture is poured onto crushed ice and made alkaline with a solution of sodium hydroxide. The resulting p-dimethylaminobenzaldehyde is then isolated, for example, by filtration or extraction.

Reaction Pathway: Vilsmeier-Haack Reaction

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

The Duff Reaction (1932-1941)

Developed by James C. Duff, this reaction is a formylation method for phenols using hexamethylenetetramine (HMTA) as the formylating agent, typically in the presence of an acid like boric acid or, in later modifications, trifluoroacetic acid.[9][17][18][19] The reaction generally shows a strong preference for ortho-formylation. Yields were historically low, often in the 15-20% range.[9]

The Sommelet Reaction (1913)

Reported by Marcel Sommelet, this reaction converts a benzyl halide to the corresponding aldehyde using hexamethylenetetramine (HMTA) followed by hydrolysis.[6][20][21] It provides a method to introduce the aldehyde group onto a pre-functionalized aromatic ring. The reaction typically gives yields in the range of 50-80%.[6]

Quantitative Data

The physical properties and reaction yields of substituted benzaldehydes vary significantly depending on the nature and position of the substituents. The following tables summarize key historical and representative quantitative data for comparison.

Table 1: Physical Properties of Selected Substituted Benzaldehydes

| Compound | Substituent(s) | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzaldehyde | - | C₇H₆O | 106.12 | -26 | 179 |

| Salicylaldehyde | 2-OH | C₇H₆O₂ | 122.12 | 1-2 | 197 |

| 4-Hydroxybenzaldehyde | 4-OH | C₇H₆O₂ | 122.12 | 116 | 247 |

| Vanillin | 4-OH, 3-OCH₃ | C₈H₈O₃ | 152.15 | 81-83 | 285 |

| p-Anisaldehyde | 4-OCH₃ | C₈H₈O₂ | 136.15 | -1 | 248 |

| 2-Nitrobenzaldehyde | 2-NO₂ | C₇H₅NO₃ | 151.12 | 42-44 | 268 |

| 3-Nitrobenzaldehyde | 3-NO₂ | C₇H₅NO₃ | 151.12 | 58 | 290 |

| 4-Nitrobenzaldehyde | 4-NO₂ | C₇H₅NO₃ | 151.12 | 106 | 276 (subl.) |

| 4-Chlorobenzaldehyde | 4-Cl | C₇H₅ClO | 140.57 | 47.5 | 213-214 |

| 4-Aminobenzaldehyde | 4-NH₂ | C₇H₇NO | 121.14 | 70-71 | 246 |

Data compiled from various historical and chemical handbook sources.[22][23][24]

Table 2: Historical Yields of Key Formylation Reactions

| Reaction | Substrate | Product(s) | Reported Yield (%) |

| Reimer-Tiemann | Phenol | Salicylaldehyde / p-Hydroxybenzaldehyde | 10-40% (total aldehydes) |

| Gattermann | Phenol | p-Hydroxybenzaldehyde | ~50-60% |

| Gattermann | Anisole | p-Anisaldehyde | ~90% |

| Vilsmeier-Haack | N,N-Dimethylaniline | p-Dimethylaminobenzaldehyde | 70-80% |

| Duff | Phenol | Salicylaldehyde | 15-20% |

| Duff (modified) | 4-tert-Butylphenol | 2-Formyl-4-tert-butylphenol | ~65% |

| Sommelet | Benzyl Chloride | Benzaldehyde | 50-80% |

Yields are representative of historical reports and can vary significantly with reaction conditions.[6][9][13][17][25]

Applications in Drug Development and Beyond

The historical development of synthetic routes to substituted benzaldehydes has had a profound impact on medicinal chemistry and drug development. These compounds serve as versatile intermediates for the synthesis of a wide range of pharmaceuticals. For example, 4-hydroxybenzaldehyde is a precursor to 4-hydroxyphenylglycine, an important component in the synthesis of semi-synthetic penicillins.

Vanillin, beyond its use as a flavoring agent, has been investigated for its antimicrobial, anti-inflammatory, and antioxidant properties.[13][26] Its mechanism of action against bacteria involves the disruption of the cell membrane, leading to the dissipation of ion gradients and inhibition of cellular respiration.[2]

Workflow: Antimicrobial Mechanism of Vanillin

Caption: Vanillin's multi-target mechanism of antimicrobial action.

Conclusion

The journey from the first isolation of benzaldehyde to the sophisticated synthesis of complex substituted derivatives is a testament to the progress of organic chemistry. The foundational discoveries of the 19th and early 20th centuries, particularly the development of named reactions for aromatic formylation, unlocked a vast chemical space that continues to be explored today. For researchers, scientists, and drug development professionals, an understanding of this rich history provides context for the tools and techniques currently employed and can inspire new approaches to the synthesis and application of these vital chemical entities. The legacy of chemists like Tiemann, Gattermann, and Vilsmeier endures in the countless compounds derived from their pioneering work, impacting fields from materials science to medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. A smelling trip into the past: the influence of synthetic materials on the history of perfumery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]

- 4. eltamiz.com [eltamiz.com]

- 5. sobfragrance.com [sobfragrance.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 10. Synthetic raw materials - Delacourte Paris Le Journal [blog.delacourte.com]

- 11. organicreactions.org [organicreactions.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. sciencemadness.org [sciencemadness.org]

- 14. organicreactions.org [organicreactions.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. scholarworks.uni.edu [scholarworks.uni.edu]

- 19. Duff reaction - Wikipedia [en.wikipedia.org]

- 20. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Lange's Handbook of Chemistry - John A. Dean - Google 圖書 [books.google.com.tw]

- 24. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

For Immediate Release

This technical whitepaper provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-(4-Benzylpiperazin-1-yl)benzaldehyde and its related analogs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

The benzylpiperazine moiety is a well-established pharmacophore found in a diverse range of biologically active compounds. Its presence often imparts favorable pharmacokinetic properties and allows for versatile structural modifications to modulate activity against various biological targets. When coupled with a benzaldehyde scaffold, particularly with substitution at the 2-position, a unique chemical entity emerges with potential applications in oncology, infectious diseases, and neuroscience. This guide delves into the available scientific literature to consolidate the current understanding of this compound and its analogs.

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction. A common synthetic route involves the reaction of a suitably substituted fluorobenzaldehyde with 1-benzylpiperazine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

A general synthetic protocol is as follows:

Synthesis of 4-(Substituted-piperazin-1-yl)benzaldehyde Derivatives [1]

-

To a solution of the appropriate substituted piperazine (e.g., 1-methylpiperazine, 0.04 mol) in dimethylformamide (10 mL), add the corresponding fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde, 0.040 mol) and potassium carbonate (0.048 mol).[1]

-

Reflux the reaction mixture for 24 hours.[1]

-

After cooling, pour the mixture into ice water.[1]

-

Collect the resulting precipitate by filtration and recrystallize from a suitable solvent, such as ethanol, to yield the purified product.[1]

While a specific protocol for the 2-substituted analog was not found in the reviewed literature, the above method for the 4-substituted analog provides a strong foundational methodology. Characterization of the synthesized compounds is typically achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and purity.

Biological Activities and Quantitative Data

Benzylpiperazine derivatives have been investigated for a wide range of pharmacological activities. The data for various analogs are summarized below to provide a comparative overview.

Anticancer Activity

Numerous piperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways.

| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Benzaldehyde Derivatives | Human Lymphocytes | 10-50 µg/mL (Induces cytotoxicity and DNA damage) | [2] |

| Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone | HCT-116 | 57.5 ± 5.0 | [3] |

| Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone | PC-12 | 19.4 ± 2.2 | [3] |

| Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone | HepG2 | 26.1 ± 3.5 | [3] |

| Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone | K562 | 48.2 ± 4.0 | [3] |

Antimicrobial Activity

The piperazine scaffold is also a key component in many antimicrobial agents. Analogs have shown activity against a range of bacterial and fungal pathogens.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | [4] |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | 2.5 ± 2.2 | [5] |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | 2.5 ± 0.0 | [5] |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | 6.7 ± 2.9 | [5] |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) | Staphylococci (including MRSA) | < 1 | [6] |

Sigma-1 (σ1) Receptor Binding Affinity

Benzylpiperazine derivatives have been identified as potent ligands for the sigma-1 (σ1) receptor, a molecular chaperone in the endoplasmic reticulum implicated in various neurological disorders.

| Compound | Receptor | Ki (nM) | Reference |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | hσ1R | 1.45 ± 0.43 | [7] |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1R | 1.6 | [8] |

| KSCM-5 | σ1R | ~34 | [9] |

| σ1 Receptor/μ Opioid receptor modulator 2 (compound 4x) | σ1R | 363.7 ± 5.6 | [9] |

| Sigma-1 receptor antagonist 5 (compound 12) | σ1R | 4.5 | [9] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided to facilitate the evaluation of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Sigma-1 Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the sigma-1 receptor.

-

Membrane Preparation: Prepare membrane homogenates from a tissue source with high expression of sigma-1 receptors (e.g., guinea pig liver).

-

Assay Buffer: Use an appropriate buffer, such as Tris-HCl.

-

Radioligand: Utilize a radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine.

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Incubation and Filtration: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of experiments and potential mechanisms of action, the following diagrams are provided.

Conclusion

The this compound scaffold and its analogs represent a promising area for further investigation in drug discovery. The available data on related compounds suggest potential for development as anticancer, antimicrobial, and neuroactive agents. This technical guide provides a consolidated resource of synthetic strategies, biological data, and experimental protocols to aid researchers in the exploration of this chemical space. Further studies are warranted to synthesize and evaluate the core compound, this compound, and to elucidate its specific mechanisms of action and structure-activity relationships.

References

- 1. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]

Methodological & Application

Application Notes and Protocols for 2-(4-Benzylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a heterocyclic compound incorporating both a benzylpiperazine and a benzaldehyde functional group. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds, including antipsychotics, antidepressants, and anxiolytics.[1][2][3] The benzylpiperazine moiety, in particular, has been investigated for its stimulant and euphoric properties.[2] Benzaldehyde and its derivatives also exhibit a range of biological activities. This unique combination of functional groups suggests that this compound could be a valuable intermediate in the synthesis of novel therapeutic agents.

Proposed Synthesis Protocol

The proposed synthesis of this compound involves a nucleophilic aromatic substitution reaction between 1-benzylpiperazine and 2-fluorobenzaldehyde.

Reaction Scheme:

Materials and Reagents

-

1-Benzylpiperazine (C₁₁H₁₆N₂)

-

2-Fluorobenzaldehyde (C₇H₅FO)[4]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR tubes

-

Mass spectrometer

-

FT-IR spectrometer

Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-benzylpiperazine (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagent: While stirring, add 2-fluorobenzaldehyde (1.0 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Isolation and Characterization: Collect the fractions containing the desired product (as indicated by TLC) and evaporate the solvent to yield this compound as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Data Presentation

Physical and Chemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₈H₂₀N₂O |

| Molecular Weight | 280.37 g/mol |

| Appearance | Off-white to yellow solid or oil |

| Solubility | Soluble in DMSO, Chloroform, Methanol |

Spectroscopic Data (Expected)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Aldehyde proton (singlet, ~9.8-10.2 ppm), Benzyl protons (singlet, ~3.5-3.7 ppm), Piperazine protons (multiplets, ~2.5-3.2 ppm) |

| ¹³C NMR | Aldehyde carbon (~190 ppm), Aromatic carbons (~115-160 ppm), Benzyl carbon (~63 ppm), Piperazine carbons (~50-55 ppm) |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 281.16 |

| FT-IR (cm⁻¹) | ~1680-1700 (C=O stretch of aldehyde), ~2800-3000 (C-H stretch), ~1580-1600 (C=C aromatic stretch) |

Safety and Handling

-

1-Benzylpiperazine: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]

-

2-Fluorobenzaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.[4][6][7][8] Handle in a fume hood away from ignition sources. Wear appropriate PPE.

-

N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. A possible reproductive toxin. Handle with care in a fume hood.

-

This compound: The toxicological properties of the final compound have not been fully investigated. It should be handled with caution, assuming it may be harmful. Standard laboratory safety procedures should be followed.

Potential Applications and Biological Significance

Derivatives of benzylpiperazine are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors.[9][10] Piperazine-containing compounds have a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.[1][11]

Given its structure, this compound could serve as a key intermediate for the synthesis of novel compounds targeting:

-

CNS Disorders: Modification of the aldehyde group could lead to the development of novel antipsychotic, antidepressant, or anxiolytic agents.

-

Antimicrobial Agents: The benzaldehyde moiety can be converted into various heterocyclic systems known for their antimicrobial properties.

-

Anticancer Drugs: The piperazine scaffold is present in several approved anticancer drugs.[1] Further elaboration of this molecule could yield new anticancer candidates.

Visualizations

Experimental Workflow

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical modulation of a G-protein coupled receptor signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Fluorobenzaldehyde 97 446-52-6 [sigmaaldrich.com]

- 5. biosynth.com [biosynth.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. echemi.com [echemi.com]

- 8. 2-Fluorobenzaldehyde(446-52-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for 2-(4-Benzylpiperazin-1-yl)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a versatile bifunctional organic molecule containing a reactive aldehyde group and a sterically hindered tertiary amine embedded within a piperazine ring. While specific documented applications in the peer-reviewed literature are not abundant, its structural motifs suggest significant potential as a key building block in the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds and in multicomponent reactions. The ortho-positioning of the bulky benzylpiperazine group can introduce unique steric and electronic effects, influencing reaction pathways and potentially leading to novel molecular architectures.

This document provides detailed application notes and hypothetical, yet plausible, experimental protocols for the use of this compound in several key areas of organic synthesis. The protocols are based on well-established, analogous reactions reported in the literature for structurally similar compounds.

Synthesis of this compound

The most direct and plausible method for the synthesis of the title compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (such as fluorine) from the ortho-position of benzaldehyde by 1-benzylpiperazine. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.

dot

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally related piperazinyl benzaldehydes.[1]

Materials:

-

2-Fluorobenzaldehyde

-

1-Benzylpiperazine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1-benzylpiperazine (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Add 2-fluorobenzaldehyde (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

| Reactant/Product | Molecular Weight | Molar eq. | Amount | Yield (%) |

| 2-Fluorobenzaldehyde | 124.11 g/mol | 1.0 | 1.24 g | - |

| 1-Benzylpiperazine | 176.26 g/mol | 1.2 | 2.12 g | - |

| K₂CO₃ | 138.21 g/mol | 1.5 | 2.07 g | - |

| Product | 280.37 g/mol | - | (Hypothetical) | ~70-85 |

Application in Multicomponent Reactions: The Ugi Reaction

The aldehyde functionality of this compound makes it an ideal candidate for multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR). The Ugi reaction is a powerful tool for the rapid generation of molecular diversity, producing peptide-like α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2][3] The sterically demanding ortho-substituent in the title compound could influence the stereochemical outcome of the reaction and provide access to unique chemical space.

dot

Caption: Proposed Ugi four-component reaction workflow.

Experimental Protocol: Ugi Four-Component Reaction

Materials:

-

This compound

-

Aniline

-

Acetic Acid

-

tert-Butyl isocyanide

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and aniline (1.0 equivalent) in methanol.

-

Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

Add acetic acid (1.0 equivalent) to the reaction mixture.

-

Finally, add tert-butyl isocyanide (1.0 equivalent) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude residue can be purified by recrystallization or column chromatography to yield the desired α-acylamino amide product.

| Component | Molecular Weight | Molar eq. | Amount | Yield (%) |

| Aldehyde | 280.37 g/mol | 1.0 | 280 mg | - |

| Aniline | 93.13 g/mol | 1.0 | 93 mg | - |

| Acetic Acid | 60.05 g/mol | 1.0 | 60 mg | - |

| tert-Butyl isocyanide | 83.13 g/mol | 1.0 | 83 mg | - |

| Product | 516.68 g/mol | - | (Hypothetical) | ~60-80 |

Application in Heterocyclic Synthesis: Quinazoline Derivatives

The ortho-disposed aldehyde and piperazine nitrogen atoms in this compound make it a suitable precursor for the synthesis of fused heterocyclic systems, such as quinazolines. Quinazolines are a class of compounds with a wide range of biological activities. A plausible route involves the reaction of the title compound with an amine source, such as ammonium acetate, followed by oxidative cyclization.

dot

Caption: Proposed synthesis of a quinazoline derivative.

Experimental Protocol: Synthesis of a Quinazoline Derivative